molecular formula C10H11NOS B075973 3-(2-Aminoethyl)-1-benzothiophen-5-ol CAS No. 13012-93-6

3-(2-Aminoethyl)-1-benzothiophen-5-ol

Cat. No. B075973
CAS RN: 13012-93-6
M. Wt: 193.27 g/mol
InChI Key: ONTWCYDBNXHETF-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-1-benzothiophen-5-ol” seems to be a derivative of tryptamine . Tryptamine (TRA) is an important neurotransmitter, which bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .


Synthesis Analysis

A paper discusses the introduction of azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing carbonyl group . This might provide some insights into the synthesis of similar compounds.


Chemical Reactions Analysis

Tryptamine, a compound similar to “3-(2-Aminoethyl)-1-benzothiophen-5-ol”, has been studied for its conformational flexibility and changes in electronic distribution introduced by the substituent . This could provide some insights into the potential chemical reactions of “3-(2-Aminoethyl)-1-benzothiophen-5-ol”.

Scientific Research Applications

Synthesis and Development of Benzothiophene Derivatives

Benzothiophene derivatives are central to various synthetic processes. Gabriele et al. (2011) have developed novel approaches for synthesizing benzothiophene derivatives, which are significant in the field of organic chemistry (Gabriele et al., 2011).

Synthesis Techniques in Medicinal Chemistry

2-Dimethylamino-1-benzothiophen-6-ol, a derivative of benzothiophene, is a key intermediate in the synthesis of Raloxifene and its analogs. This highlights the importance of benzothiophene derivatives in medicinal chemistry, as reported by Petrov et al. (2015) (Petrov, Popova, & Androsov, 2015).

Antimicrobial and Antitumor Applications

The study by Naganagowda and Petsom (2011) explores the synthesis of benzothiophene derivatives with potential antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Naganagowda & Petsom, 2011). Additionally, Bradshaw et al. (2002) discuss novel 2-(4-aminophenyl)benzothiazoles with antitumor properties, emphasizing their potential in cancer therapeutics (Bradshaw et al., 2002).

Development of Biologically Active Derivatives

Chiriapkin et al. (2021) investigate azomethine derivatives of benzothiophene, aiming to identify new pharmacologically active compounds, further underlining the versatility of benzothiophene derivatives in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety And Hazards

The safety data sheet for N-(2-Aminoethyl)acetamide, a compound that may have similar properties, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Aminoethyl)-1-benzothiophen-5-ol” are not available, research on similar compounds like aminosilane has shown potential in enhancing the adhesion performance of silicone resin thermal protection coating .

properties

IUPAC Name

3-(2-aminoethyl)-1-benzothiophen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTWCYDBNXHETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156357
Record name Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1-benzothiophen-5-ol

CAS RN

13012-93-6
Record name Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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